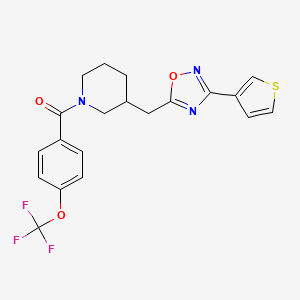

(3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Description

Properties

IUPAC Name |

[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O3S/c21-20(22,23)28-16-5-3-14(4-6-16)19(27)26-8-1-2-13(11-26)10-17-24-18(25-29-17)15-7-9-30-12-15/h3-7,9,12-13H,1-2,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAXEYAILXTRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The compound features a thiophene ring, a piperidine moiety, and a trifluoromethoxy-substituted phenyl group. The presence of the oxadiazole structure contributes significantly to its pharmacological profile. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₃O₂S |

| Molecular Weight | 385.41 g/mol |

| Melting Point | Not specified |

| Purity | >95% |

The biological activity of oxadiazole derivatives often involves interaction with specific biological targets such as enzymes or receptors. For instance, compounds similar to the one have demonstrated the ability to inhibit key signaling pathways involved in cancer progression, notably the NF-κB pathway. This pathway is critical in regulating immune response and cell survival.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For example:

- Cell Line Studies : A related study on 1,3,4-oxadiazoles showed that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving caspase activation and PARP cleavage. The compound's structural features suggest it may similarly induce apoptosis in various cancer types by disrupting cell cycle progression and promoting programmed cell death .

Antimicrobial Properties

Oxadiazole compounds have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of oxadiazole derivatives by modulating cytokine release and inhibiting pro-inflammatory pathways . This suggests that the compound may also contribute to reducing inflammation in various disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazoles, including those closely related to our compound:

- Anticancer Efficacy : A derivative exhibiting an IC₅₀ value of approximately 92.4 µM against multiple cancer cell lines demonstrated significant antiproliferative effects . This indicates that our compound may share similar efficacy.

- Mechanistic Insights : Research has shown that certain oxadiazoles can inhibit the phosphorylation of proteins involved in cancer signaling pathways, thus preventing tumor growth and metastasis .

- Comparative Analysis : In studies comparing various oxadiazole derivatives, compounds featuring trifluoromethyl groups were noted for enhanced biological activity due to increased lipophilicity and potential for better receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Literature

(5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)(4-Nitrophenyl)Methanone (Compound 8e)

- Key Features :

- 1,2,4-Thiadiazole and 1,2,4-triazole rings (vs. oxadiazole in the target compound).

- Trimethoxyphenyl groups (electron-donating) vs. trifluoromethoxy (electron-withdrawing).

- 4-Nitrophenyl substituent (strong electron-withdrawing nitro group).

- Comparison: The thiadiazole and triazole rings may offer stronger hydrogen-bonding capacity compared to the oxadiazole in the target compound. The nitro group in 8e could enhance reactivity but reduce metabolic stability relative to the trifluoromethoxy group .

(4-((1-(3,5-Difluorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazol-4-yl)Methoxy)Phenyl)(Phenyl)Methanone (3w)

- Key Features :

- 1,2,3-Triazole core with 3,5-difluorophenyl and trifluoromethyl substituents.

- Methoxy linker vs. piperidine-methyl bridge in the target compound.

- Comparison: The triazole ring in 3w may confer distinct metal-binding properties compared to the oxadiazole. Fluorine substituents improve lipophilicity and membrane permeability, similar to the trifluoromethoxy group in the target compound.

Hypothesized Pharmacological and Physicochemical Differences

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone?

- Methodological Answer :

- Step 1 : Use a multi-step approach combining cyclization and coupling reactions. For example, synthesize the 1,2,4-oxadiazole ring via nitrile oxide cycloaddition with thiophene-3-carboxamide .

- Step 2 : Introduce the piperidinylmethyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent at 80°C) .

- Step 3 : Couple the oxadiazole-piperidine intermediate with 4-(trifluoromethoxy)benzoyl chloride via a base-mediated acylation (e.g., triethylamine in dichloromethane) .

- Yield Optimization : Monitor reaction progress using TLC and HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Structural Confirmation :

- NMR : Assign peaks using ¹H, ¹³C, and 2D NMR (e.g., HSQC, HMBC) to verify connectivity of the oxadiazole, thiophene, and trifluoromethoxy groups .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

- Crystallography : Attempt single-crystal X-ray diffraction to resolve ambiguities in stereochemistry (if crystallizable) .

Advanced Research Questions

Q. How can conflicting NMR data for the oxadiazole-thiophene moiety be resolved?

- Methodological Answer :

- Scenario : Overlapping signals in ¹H NMR (e.g., aromatic protons of thiophene and oxadiazole).

- Resolution :

- Use NOESY to identify spatial proximity between protons .

- Compare experimental data with DFT-calculated NMR shifts (e.g., B3LYP/6-311+G(d,p) basis set) to validate assignments .

- Synthesize a deuterated analog to isolate specific proton environments .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Pathways :

- Hydrolysis: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for cleavage of the oxadiazole or trifluoromethoxy groups .

- Photostability: Expose to UV light (λ = 254 nm) and analyze degradation products .

- Mitigation Strategies :

- Stabilize with antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. How can computational modeling predict the compound’s bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the oxadiazole and trifluoromethoxy groups as pharmacophores .

- ADMET Prediction : Employ SwissADME to assess permeability (LogP), bioavailability (Lipinski’s Rule of 5), and toxicity (e.g., Ames test predictions) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar oxadiazole derivatives?

- Methodological Answer :

- Potential Causes :

- Reagent Purity : Ensure nitrile oxide precursors are freshly prepared to avoid side reactions .

- Solvent Effects : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents .

- Resolution :

- Reproduce reactions under inert atmosphere (argon) to exclude moisture/oxygen interference .

- Use DoE (Design of Experiments) to statistically optimize temperature, stoichiometry, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.